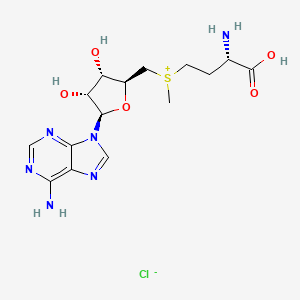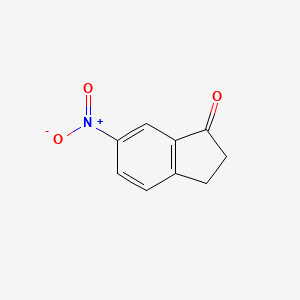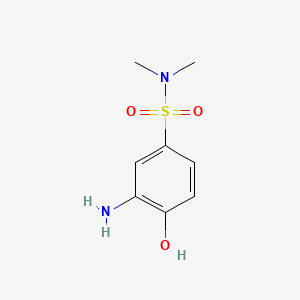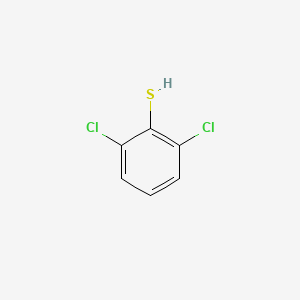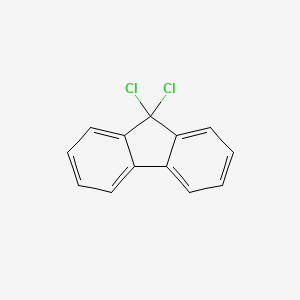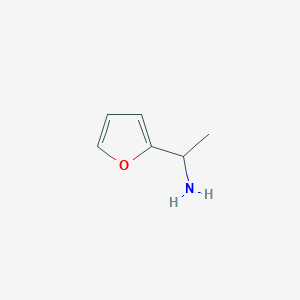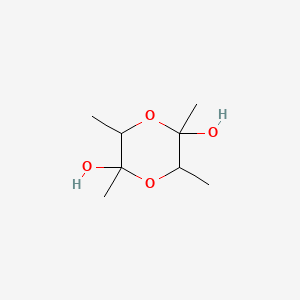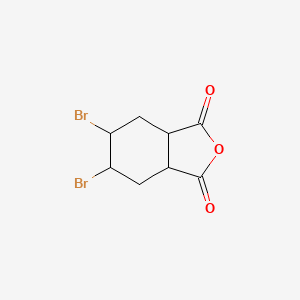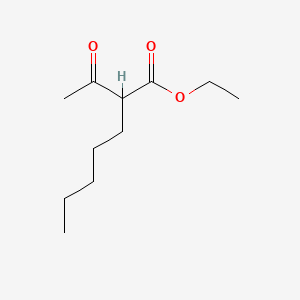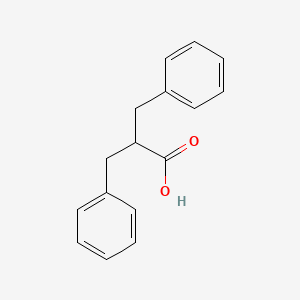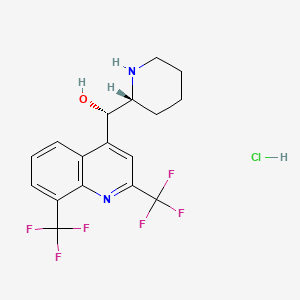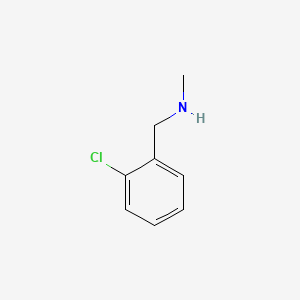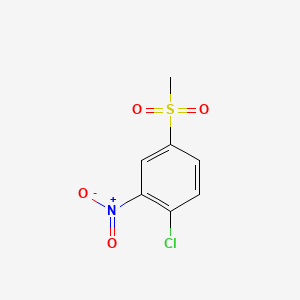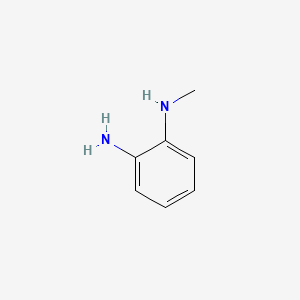
N-Methyl-o-phenylenediamine
概要
説明
N-Methyl-o-phenylenediamine is a derivative of phenylenediamine, which is an organic compound consisting of a benzene ring with two amine groups (-NH2) substituted in the ortho position. The N-methyl derivative indicates the presence of a methyl group attached to one of the nitrogen atoms. This compound is a key intermediate in various chemical syntheses and applications, including the production of polymers, dyes, and as a reagent in analytical chemistry.
Synthesis Analysis
The synthesis of N-Methyl-o-phenylenediamine derivatives can be achieved through various methods. For instance, a triphenylamine-containing aromatic diamine was synthesized by cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Another method involves the Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester, with glacial acetic acid as a solvent, leading to a highly symmetric multi-branched compound . These methods demonstrate the versatility in synthesizing N-Methyl-o-phenylenediamine derivatives with different substituents, which can significantly alter their properties and applications.
Molecular Structure Analysis
The molecular structure of N-Methyl-o-phenylenediamine derivatives can vary depending on the substituents attached to the nitrogen atoms. For example, the crystal structure of N,N'-ditosyl-p-phenylenediamine was determined, showing layers of hydrogen-bonded molecules with rigid phenyl rings and flexible sulfonamide linkages . The molecular and crystal structures of macrocyclic ligands derived from N-Methyl-o-phenylenediamine were characterized by X-ray crystallography, confirming the presence of strong intramolecular hydrogen bonds .
Chemical Reactions Analysis
N-Methyl-o-phenylenediamine derivatives undergo various chemical reactions. They can react with aldehydes to form bridged heterocycles , and with oxidizing agents, leading to the formation of different oxidation products . The electrochemical properties of these derivatives can be altered by changing the substituents, which is useful in applications such as signal amplification in immunohistochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-o-phenylenediamine derivatives are influenced by their molecular structure. These compounds exhibit good solubility in organic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) . They also show useful levels of thermal stability, which is beneficial for the production of materials that require high-temperature processing . The electrochemical studies indicate that the first oxidation potential of these compounds depends significantly on the substituents, which is crucial for their application as antioxidants in the rubber industry .
科学的研究の応用
Myotoxicity and Autoxidation
N-methylated p-phenylenediamines, including N-Methyl-o-phenylenediamine, are known to cause necrosis of skeletal and cardiac muscle in rats. Their toxicity is directly proportional to their autoxidation rates in vitro. This relationship suggests that reactive species formed during oxidation may be involved in initiating toxic effects. The study by Munday et al. (1990) highlights this connection between in vitro oxidation rates and in vivo toxicities of various N-methylated p-phenylenediamines (Munday, Manns, Fowke, & Hoggard, 1990).
Solubility and Stability in Non-Aqueous Batteries
N-Methyl-o-phenylenediamine derivatives like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) are studied for their applications in non-aqueous Li-flow batteries. Methyl substitution enhances solubility and chemical stability, demonstrating two-electron redox reactions at high voltages. This makes them viable as a high energy density redox couple in battery applications, as detailed by Kim et al. (2017) (Kim, Lee, Han, Ryu, & Oh, 2017).
Oxidation Products in Rubber Antioxidants
N-Methyl-o-phenylenediamine derivatives are significant in the rubber industry as antioxidants. Their electrochemical and spectroscopic properties have been extensively studied, revealing insights into the formation of stable oxidation products and their behavior during the rubber manufacturing process. This application is discussed in research by Rapta et al. (2009) (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).
Electrochemical Oxidation and Synthesis of Derivatives
The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines, a category that includes N-Methyl-o-phenylenediamine, has been explored for the synthesis of cyanide and dicyanide derivatives. This research opens up new methods for synthesizing these compounds, contributing to green chemistry practices. Nematollahi et al. (2016) delve into this application (Nematollahi, Ghasemi, Sharafi-kolkeshvandi, & Varmaghani, 2016).
Detection of Hydrogen Peroxide
N-Methyl-o-phenylenediamine derivatives have been used in the development of water-soluble chromogenic reagents for colorimetric detection of hydrogen peroxide. This application is crucial in clinical analyses, where the sensitivity and wavelength of detection are key factors. Mizoguchi, Ishiyama, & Shiga (1998) provide insights into this use (Mizoguchi, Ishiyama, & Shiga, 1998).
Photosynthetic Electron Flux Restoration
In studies related to photosynthesis, phenylenediamines including N-Methyl-o-phenylenediamine have been shown to stimulate photosynthetic electron flux in inhibited chloroplasts. This research contributes to our understanding of photosynthetic processes and potential ways to manipulate them. The study by Selman (1976) provides more details on this application (Selman, 1976).
Safety And Hazards
特性
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-o-phenylenediamine | |
CAS RN |
4760-34-3 | |
| Record name | N-Methyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


